molecular formula C7H13NO2S2 B1383959 2-(1,5,3-Dithiazepan-3-yl)propanoic acid CAS No. 1966944-46-6

2-(1,5,3-Dithiazepan-3-yl)propanoic acid

Cat. No. B1383959
CAS RN: 1966944-46-6
M. Wt: 207.3 g/mol
InChI Key: VYLOVQSYVKDJAY-UHFFFAOYSA-N
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Description

2-(1,5,3-Dithiazepan-3-yl)propanoic acid, commonly referred to as DTZP, is a chemical compound consisting of a rigid bicycle structure with a sulfur-sulfur bridge that is highly resistant to oxidation. Its IUPAC name is 3-(1,5,3-dithiazepan-3-yl)propanoic acid .


Synthesis Analysis

A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 h in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .


Molecular Structure Analysis

The molecular weight of this compound is 207.3 g/mol. The InChI code is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .


Chemical Reactions Analysis

The multicomponent reaction of amino acids, formaldehyde, and 1,2-ethanedithiol affords 1,5,3-dithiazepanes derivatives . The reaction time was evaluated from 3 to 5 h .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is highly resistant to oxidation.

Scientific Research Applications

Fungicidal Properties

2-(1,5,3-Dithiazepan-3-yl)propanoic acid and its derivatives have been studied for their fungicidal properties. Research has shown that compounds such as 2-(1,5,3-dithiazepan-3-yl)ethanol and N,N′-bis(2-hydroxyethyl)tetrathiadiazacycloalkanes, synthesized from this compound, exhibit fungicidal activity against microscopic fungi and plant pathogens (Akhmetova et al., 2014).

Green Synthesis

A study highlighted the green synthesis of new (1,5,3-dithiazepan-3-yl)alkanoic acids, demonstrating a method with several advantages such as simplicity, no need for a catalyst, and no production of hazardous materials. This approach aligns with the increasing emphasis on sustainable and environmentally friendly chemical processes (Khabibullina et al., 2016).

Crystallization and Structural Analysis

The crystallization effects in (1,5,3-dithiazepan-3-yl)-alkanoic acids have been explored, particularly regarding their intermolecular interactions. Such studies contribute to understanding the molecular and crystal structures of these compounds, which is critical in fields like pharmaceuticals and materials science (Tulyabaev et al., 2016).

Preparative Synthesis

Research has been conducted on preparative synthesis methods for 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones. This highlights the role of this compound in the synthesis of other biologically relevant compounds (Orlinskii, 1996).

properties

IUPAC Name

2-(1,5,3-dithiazepan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S2/c1-6(7(9)10)8-4-11-2-3-12-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOVQSYVKDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CSCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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